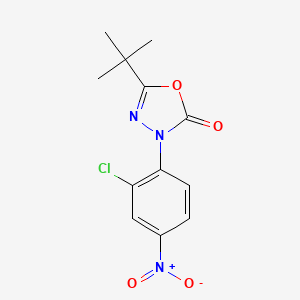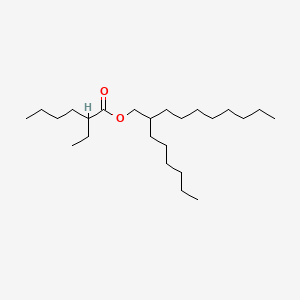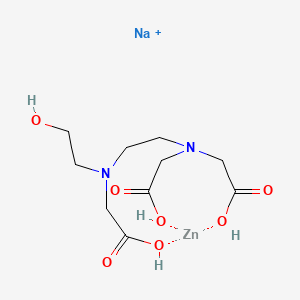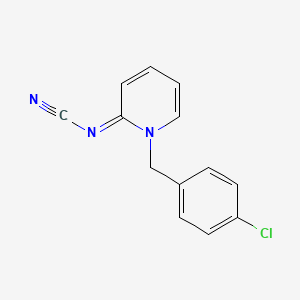
(1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide is a chemical compound that features a pyridinylidene core substituted with a 4-chlorophenylmethyl group and a cyanamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide typically involves the reaction of 4-chlorobenzyl chloride with 2-cyanopyridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the cyanopyridine acts as a nucleophile attacking the electrophilic carbon of the 4-chlorobenzyl chloride. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyanamides or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its reactivity also makes it suitable for use in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)methylamine
- (4-Chlorophenyl)methylpiperazine
- (4-Chlorophenyl)methylsulfide
Uniqueness
Compared to similar compounds, (1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide possesses a unique combination of functional groups that confer distinct reactivity and binding properties. Its cyanamide group allows for versatile chemical modifications, while the pyridinylidene core provides stability and specificity in interactions with biological targets.
Properties
CAS No. |
135838-07-2 |
|---|---|
Molecular Formula |
C13H10ClN3 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methyl]pyridin-2-ylidene]cyanamide |
InChI |
InChI=1S/C13H10ClN3/c14-12-6-4-11(5-7-12)9-17-8-2-1-3-13(17)16-10-15/h1-8H,9H2 |
InChI Key |
XJCDFOUSUSEHOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC#N)N(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12711671.png)
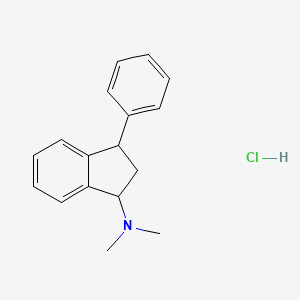
![Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate](/img/structure/B12711675.png)
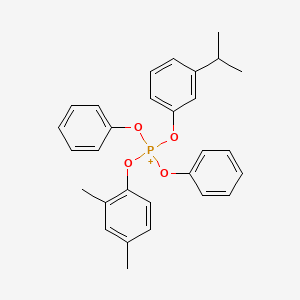
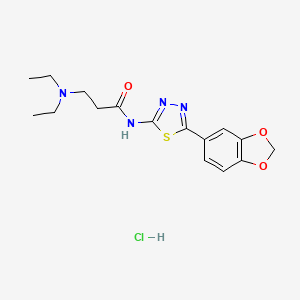
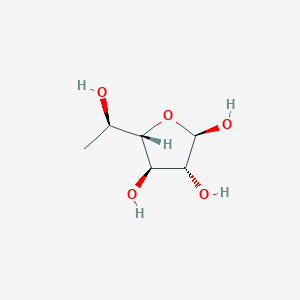
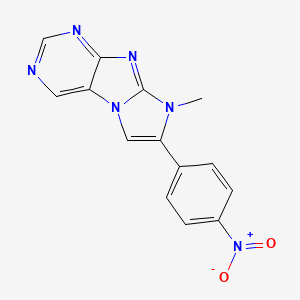
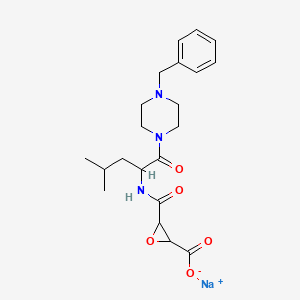
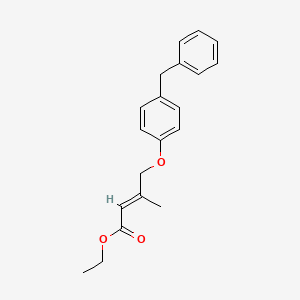

![4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12711719.png)
